KYL peptide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El péptido KYL es un péptido sintético conocido por su capacidad de inhibir la tirosina quinasa del receptor EphA4. Este receptor participa en varios procesos celulares, incluida la plasticidad sináptica y la reparación neuronal. El péptido KYL ha mostrado potencial en la neuroprotección y la administración dirigida de fármacos, particularmente en el contexto de enfermedades neurodegenerativas y cáncer .

Métodos De Preparación

El péptido KYL generalmente se sintetiza utilizando la síntesis de péptidos en fase sólida (SPPS). Este método implica la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye los siguientes pasos:

Acoplamiento: El primer aminoácido se une a la resina.

Desprotección: Se elimina el grupo protector del aminoácido.

Elongación: Los aminoácidos subsiguientes se agregan uno por uno, con los pasos de acoplamiento y desprotección repetidos.

Escisión: El péptido completo se escinde de la resina y se purifica

Análisis De Reacciones Químicas

El péptido KYL experimenta varias reacciones químicas, que incluyen:

Oxidación: El péptido puede oxidarse, particularmente en los residuos de metionina, lo que lleva a la formación de sulfóxidos.

Reducción: Los enlaces disulfuro dentro del péptido se pueden reducir a tioles utilizando agentes reductores como el ditiotreitol.

Sustitución: Los residuos de aminoácidos dentro del péptido se pueden sustituir para modificar sus propiedades o mejorar su estabilidad

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Neuroprotection

- Mechanism : KYL peptide inhibits EphA4 receptor interactions, preventing synaptic damage and promoting neural repair.

- Case Study : In a study involving rat neocortical growth cones, this compound was shown to protect against collapse induced by ephrin-A5 treatment, demonstrating its potential in preventing synaptic dysfunction in neurodegenerative conditions .

-

Targeted Drug Delivery

- Mechanism : The peptide can be conjugated with other therapeutic agents (e.g., proapoptotic peptides or siRNA) for enhanced delivery to specific cells.

- Case Study : A fusion peptide combining KYL with a proapoptotic peptide was synthesized and shown to induce cell death specifically in LNCaP prostate cancer cells, highlighting its application in targeted therapies .

-

Cancer Research

- Mechanism : By inhibiting EphA4 interactions, this compound can induce apoptosis in certain cancer cell lines.

- Case Study : Research demonstrated that the this compound effectively inhibited the binding of ephrin-A5 to EphA4, which is crucial for tumor angiogenesis and progression. This inhibition was quantified using ELISA assays .

Table 1: Binding Affinity and Inhibition Potency of this compound

| Study | Target | IC50 (µM) | Kd (µM) | Effect |

|---|---|---|---|---|

| Study 1 | EphA4 | 4.22 | 1.30 | Inhibits ephrin binding |

| Study 2 | LNCaP Cells | Not specified | Not specified | Induces apoptosis |

| Study 3 | Neocortical Growth Cones | Not specified | Not specified | Prevents collapse |

Table 2: Applications of this compound

| Application Area | Description |

|---|---|

| Neuroprotection | Prevents synaptic damage; promotes neural repair |

| Targeted Drug Delivery | Conjugated with therapeutic agents for specific delivery |

| Cancer Research | Induces apoptosis in cancer cell lines; inhibits tumor angiogenesis |

Mecanismo De Acción

El péptido KYL ejerce sus efectos uniéndose a la tirosina quinasa del receptor EphA4, inhibiendo su interacción con los ligandos efrina. Esta inhibición previene las vías de señalización descendentes que conducen al daño sináptico y la degeneración neuronal. Los efectos neuroprotectores del péptido son particularmente significativos en el contexto de las enfermedades neurodegenerativas .

Comparación Con Compuestos Similares

El péptido KYL es único en su alta especificidad para el receptor EphA4. Los compuestos similares incluyen:

Actividad Biológica

The KYL peptide, identified as KYLPYWPVLSSL, has garnered attention for its diverse biological activities, particularly in cancer research and neurobiology. This article compiles significant findings from various studies, emphasizing its mechanisms of action, binding affinities, and potential therapeutic applications.

Structure and Composition

The this compound is a linear peptide that has been shown to exhibit specific binding to various receptors, particularly Eph receptors. Its sequence allows it to interact effectively with these receptors, which play crucial roles in cell signaling and communication.

- Eph Receptor Interaction : The this compound has been demonstrated to bind to EphA4, a receptor implicated in various pathologies including amyotrophic lateral sclerosis (ALS) and prostate cancer. The binding affinity of KYL to EphA4 is characterized by a dissociation constant (KD) of approximately 1 μM, indicating moderate affinity compared to other peptides in the same category .

- Inhibition of Phosphorylation : Research indicates that the this compound significantly reduces Eph receptor phosphorylation. For instance, at an optimal concentration of 60 µM, it effectively inhibited Eph receptor activation in immune cells . This action is critical in modulating signaling pathways involved in cell proliferation and survival.

- Pro-apoptotic Activity : A fusion peptide combining KYL with a pro-apoptotic sequence (d(KLAKLAK)2) was synthesized, showing enhanced cytotoxic effects specifically on LNCaP prostate cancer cells while sparing other cell lines like PC-3. This specificity suggests potential for targeted cancer therapies .

Table 1: Summary of Key Studies Involving this compound

Research Findings

- Binding Studies : NMR spectroscopy revealed that the this compound interacts extensively with the ephrin-binding pocket of EphA4, affecting multiple residues and indicating a complex binding mechanism .

- Cellular Effects : The this compound has been shown to upregulate secreted amyloid-beta levels in neuronal cultures, which is associated with increased expression of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), linking it to neurodegenerative processes .

- Therapeutic Implications : While the moderate binding affinity of the this compound presents challenges for therapeutic development, its specificity for certain cell types and ability to modulate critical signaling pathways make it a candidate for further investigation in targeted therapies .

Propiedades

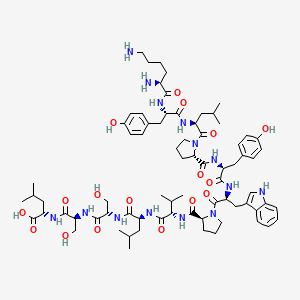

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H108N14O17/c1-40(2)31-52(64(94)84-59(39-90)68(98)85-58(38-89)67(97)83-57(74(104)105)33-42(5)6)80-71(101)62(43(7)8)86-70(100)61-19-14-30-88(61)73(103)56(36-46-37-77-51-17-10-9-15-49(46)51)82-66(96)54(35-45-22-26-48(92)27-23-45)79-69(99)60-18-13-29-87(60)72(102)55(32-41(3)4)81-65(95)53(34-44-20-24-47(91)25-21-44)78-63(93)50(76)16-11-12-28-75/h9-10,15,17,20-27,37,40-43,50,52-62,77,89-92H,11-14,16,18-19,28-36,38-39,75-76H2,1-8H3,(H,78,93)(H,79,99)(H,80,101)(H,81,95)(H,82,96)(H,83,97)(H,84,94)(H,85,98)(H,86,100)(H,104,105)/t50-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNPYIAZMDBRLC-RKNDTPCJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H108N14O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1465.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does the KYL peptide interact with the EphA4 receptor, and what are the downstream effects of this interaction?

A1: The this compound acts as an antagonist of the EphA4 receptor, specifically targeting its ephrin-binding domain. [] This means that KYL competes with natural ligands, like ephrins, for binding to EphA4, thereby inhibiting the receptor's activation. While the exact downstream effects of this inhibition are not detailed in the provided research, it is known that EphA4 plays a role in various cellular processes, including axon guidance, nerve regeneration, and cancer progression. [] Therefore, by blocking EphA4, KYL could potentially modulate these processes.

Q2: What is known about the structural characteristics of the this compound, including its binding affinity to EphA4?

A2: While the specific molecular formula and weight of the this compound are not provided in the research, it is described as a peptide composed of 12 amino acids. [] Isothermal titration calorimetry analysis revealed that KYL binds to the ephrin-binding domain of EphA4 with low micromolar affinity. [] Furthermore, nuclear magnetic resonance (NMR) spectroscopy studies demonstrated significant chemical shift changes in multiple EphA4 residues upon KYL binding, suggesting extensive interactions and potential conformational changes within the receptor. []

Q3: How does the structure of the this compound influence its activity and selectivity for the EphA4 receptor?

A3: Systematic replacement of each of the 12 amino acids within the this compound sequence helped identify the residues critical for EphA4 binding. [] This structure-activity relationship (SAR) analysis provided valuable insights into the key structural elements dictating the peptide's affinity and selectivity towards EphA4. This knowledge could be crucial for designing more potent and selective EphA4 antagonists based on the KYL scaffold.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.